(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-anilino-N-benzyl-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-15(13-19-16-9-5-2-6-10-16)17(21)20-12-14-7-3-1-4-8-14/h1-10,13,19H,12H2,(H,20,21)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRNLGPIHCXFGQ-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CNC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/NC2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various applications in biological research, particularly focusing on its antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 278.31 g/mol. The compound features a cyano group, a benzyl group, and a phenylamino moiety, which contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways associated with tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. A study evaluated its antiproliferative activity against a panel of cancer cell lines, including leukemia, lung, colon, and breast cancer cells. The results showed significant inhibition of cell proliferation with IC50 values ranging from 5 nM to 20 nM across different cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, though further research is needed to quantify this effect and determine the mechanism of action involved .
Case Studies
- Antitumor Activity : A case study involving the compound demonstrated its effectiveness in inhibiting tubulin polymerization in cancer cells. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division .
- Enzymatic Targeting : Another study highlighted the compound's ability to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer. This selectivity reduces potential side effects associated with targeting wild-type EGFR .
Applications in Medicine
The potential therapeutic applications of this compound are vast:
- Cancer Treatment : Ongoing research aims to develop this compound into a viable anticancer drug due to its targeted action against specific cancer cell types.
- Antimicrobial Agents : Its antimicrobial properties suggest possible applications in developing new antibiotics or antifungal agents.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | Varies; typically includes cyano/benzyl groups | |
| Anticancer Activity | IC50: 5 - 20 nM | Varies; some compounds show similar or higher activity |
| Antimicrobial Activity | Moderate; further studies required | Varies; some compounds exhibit stronger activity |
| Mechanism of Action | Enzyme inhibition, receptor modulation | Varies; often similar mechanisms |
Scientific Research Applications
Medicinal Chemistry
(2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis. It has shown promise in preclinical models against several cancer types.
- Anti-inflammatory Properties : Studies suggest that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property positions it as a candidate for treating inflammatory diseases.
Biochemical Probes
The compound has been utilized as a biochemical probe to study enzyme interactions and receptor activities. Its ability to bind to specific molecular targets allows researchers to explore its effects on various biological processes.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Can lead to the formation of primary amines or alcohols.
- Substitution Reactions : The phenyl group can participate in electrophilic aromatic substitution.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research documented in Phytomedicine demonstrated that the compound effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its anti-inflammatory potential . This finding supports further investigation into its use for treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Cyano Group: The electron-withdrawing cyano group at the β-position may stabilize the α,β-unsaturated system, influencing reactivity and binding to biological targets .
- Phenylamino Group: The absence of substituents on the phenylamino ring (meta/para positions) in the target compound contrasts with active analogs in , where meta-substituted trifluoromethyl groups improved antimicrobial activity.
Antimicrobial Activity
- Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups (e.g., ’s (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) showed superior activity against S. aureus and M. tuberculosis (MIC ≤ 6.25 µM), attributed to increased lipophilicity and electron-withdrawing effects .
- Halogenated Derivatives : Bromo/chloro-substituted analogs (e.g., Compound 11 in ) exhibited cytotoxicity but lower antimicrobial efficacy, suggesting a trade-off between selectivity and potency .
- Target Compound : The benzyl group may confer moderate antimicrobial activity, but the lack of strong electron-withdrawing groups (e.g., trifluoromethyl) could limit potency compared to ’s top performers.
Anti-inflammatory Potential
- Ortho-Substituted Derivatives: Compounds with ortho-substituents (e.g., ’s Compound 20) showed NF-κB inhibition, whereas meta-substituted analogs prioritized antimicrobial activity. The target compound’s unsubstituted phenylamino group may limit anti-inflammatory effects .
Physicochemical Properties
Lipophilicity and logP
- Experimental logD₇.₄: Cinnamanilides in had logD₇.₄ values ranging from 2.5–4.5, correlating with antimicrobial activity. The target compound’s benzyl and cyano groups may increase logD₇.₄ compared to less lipophilic analogs (e.g., hydroxypropyl derivatives in ) .
- Impact of Cyano Group: The cyano group’s electron-withdrawing nature may reduce basicity, affecting solubility and ionization at physiological pH .
Thermal Stability
- Melting Points : Cyclohexanecarboxamide derivatives () showed melting points between 110–154°C, influenced by substituent bulkiness. The target compound’s benzyl group may elevate its melting point compared to methoxy-substituted analogs .
Q & A
Q. What are the standard synthetic routes for (2E)-N-benzyl-2-cyano-3-(phenylamino)prop-2-enamide, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions, typically involving:
- Substitution reactions : Alkaline conditions for introducing functional groups like benzyl or phenylamino moieties (e.g., using 3-chloro-4-fluoronitrobenzene as a precursor) .
- Condensation reactions : Cyanoacetic acid or similar reagents under condensing agents (e.g., DCC or EDCI) to form the enamide backbone .
- Purification : High-Performance Liquid Chromatography (HPLC) and recrystallization to achieve >98% purity . Optimization focuses on solvent selection (ethanol/methanol), temperature control (60–80°C), and catalyst use (e.g., iron powder for nitro group reduction) .
Q. How is the structural identity of the compound validated experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks (e.g., distinguishing E/Z isomers via coupling constants) .
- Infrared Spectroscopy (IR) : Identifies functional groups (cyano: ~2200 cm, amide: ~1650 cm) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 270.34 for CHNO) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water due to lipophilicity (logP ~2.5) .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure; store at –20°C in inert atmospheres .
- Melting Point : Typically 180–185°C, dependent on crystallinity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., dopamine receptors)?
- Molecular Docking : Software like AutoDock Vina models binding affinities to receptors (e.g., dopamine D) using crystallographic data .
- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to explain reactivity at the cyano-enamide site .
- MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 100 ns simulations in GROMACS) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antiproliferative effects)?
- Dose-Response Curves : Establish IC values across multiple assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobial activity) .
- Analytical Validation : Confirm compound stability during assays via HPLC-MS to rule out degradation artifacts .
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions that may explain divergent results .
Q. How is the 3D conformation determined via X-ray crystallography, and what insights does it provide?
- Crystallization : Vapor diffusion in acetone/water mixtures yields single crystals .
- SHELX Refinement : Programs like SHELXL refine structures (Monoclinic P2/c, a=12.0639 Å, β=94.87°) to atomic resolution (R-factor <0.06) .
- Conformational Analysis : The E-configuration and planarity of the enamide moiety enhance π-π stacking with aromatic residues in target proteins .
Q. What modifications to the core structure improve pharmacological efficacy?
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., nitro at the phenyl ring) enhances receptor binding (K ↓20%) but may reduce solubility .
- Bioisosteric Replacement : Replacing the benzyl group with thiophene improves metabolic stability (t ↑50% in liver microsomes) .
- Prodrug Design : Acetylation of the amide nitrogen increases oral bioavailability (AUC ↑2.1x in murine models) .
Q. How do spectroscopic and chromatographic methods detect degradation products?
- LC-MS/MS : Identifies hydrolysis products (e.g., benzylamine derivatives) under acidic conditions .
- TLC Monitoring : Uses silica plates with UV visualization to track reaction intermediates .
- Stability-Indicating Assays : Forced degradation studies (heat, light, oxidation) quantify impurities via peak area normalization in HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
